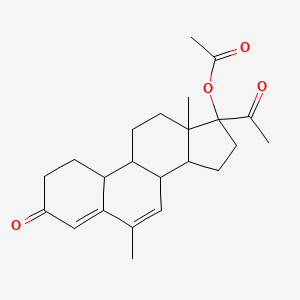
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester group. This compound is known for its stability and reactivity, making it valuable in various chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, where a naphthalene derivative is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include boronic acids, substituted naphthalene derivatives, and various oxidized or reduced forms of the original compound .
科学的研究の応用
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s reactivity and stability are attributed to the electronic properties of the boronate ester group and the naphthalene moiety .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-(phenyl)vinyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a naphthalene group.
4,4,5,5-Tetramethyl-2-(1-(anthracen-2-yl)vinyl)-1,3,2-dioxaborolane: Contains an anthracene group, offering different electronic properties.
4,4,5,5-Tetramethyl-2-(1-(pyren-2-yl)vinyl)-1,3,2-dioxaborolane: Features a pyrene group, providing unique photophysical properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is unique due to its combination of the naphthalene moiety and the boronate ester group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .
特性
分子式 |
C18H21BO2 |
|---|---|
分子量 |
280.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(1-naphthalen-2-ylethenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-13(19-20-17(2,3)18(4,5)21-19)15-11-10-14-8-6-7-9-16(14)12-15/h6-12H,1H2,2-5H3 |
InChIキー |
PUICKLJFUYLJBA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


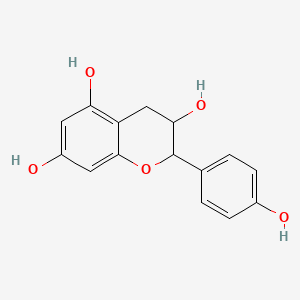
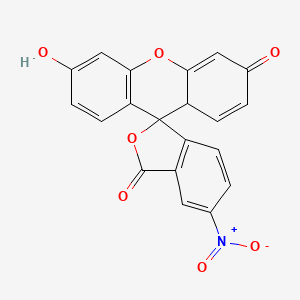

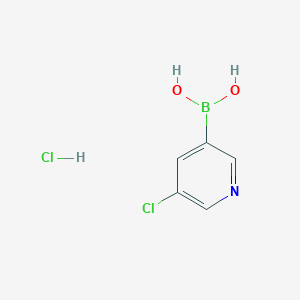
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
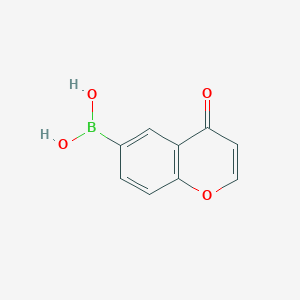

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
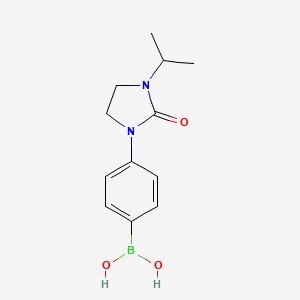
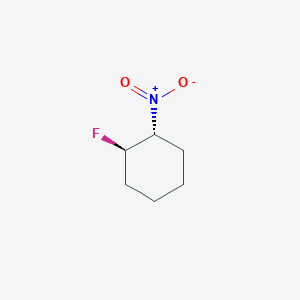

![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
